molecular formula C20H13N3O2S B2412002 4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 899963-41-8

4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2412002
CAS No.: 899963-41-8
M. Wt: 359.4
InChI Key: YBPLYWGVQDTWKK-UHFFFAOYSA-N
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Description

4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the thienopyrimidine family, known for their pharmacological properties such as antiviral, antioxidant, and antimalarial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the reaction of a thieno[2,3-d]pyrimidine derivative with benzoyl chloride under basic conditions. One common method includes the cyclization of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzoylisothiocyanate to form the N-benzoylthiourea derivative, which then undergoes cyclization to yield the desired thienopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Properties

IUPAC Name

4-benzoyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2S/c24-17(13-4-2-1-3-5-13)14-6-8-15(9-7-14)19(25)23-18-16-10-11-26-20(16)22-12-21-18/h1-12H,(H,21,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPLYWGVQDTWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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